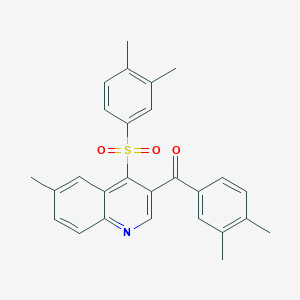

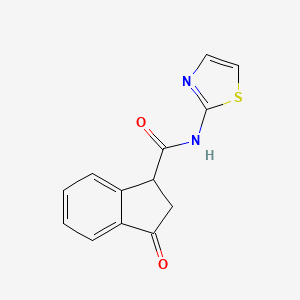

![molecular formula C7H6N6 B2506036 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 896666-78-7](/img/structure/B2506036.png)

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C7H6N6 and its molecular weight is 174.167. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis

A study by Divate and Dhongade-Desai (2014) demonstrates an efficient microwave-assisted synthesis method for creating derivatives of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This process allows for the rapid and high-yield production of these compounds, which have potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).

On-Water Synthesis Method

Gol, Khatri, and Barot (2019) developed an on-water synthesis method for creating various derivatives of this compound. This method is environmentally friendly and efficient, producing high yields and requiring minimal purification (Gol, Khatri, & Barot, 2019).

One-Pot Synthesis Approach

Ablajan et al. (2012) described a one-pot synthesis approach for novel derivatives of this compound. This method is notable for its short reaction times, good yields, high selectivity, and simplicity, making it a valuable technique in the synthesis of these compounds (Ablajan et al., 2012).

Three-Component Condensation Method

Ranjbar‐Karimi, Beiki-Shoraki, and Amiri (2010) developed a method for synthesizing derivatives of this compound using a three-component condensation process. This approach provides a simple and convenient method for creating these compounds (Ranjbar‐Karimi et al., 2010).

DMAP Catalyzed Synthesis

Khashi, Davoodnia, and Lingam (2015) explored the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, a derivative of this compound, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This method emphasizes the role of catalysts in the efficient production of these compounds (Khashi, Davoodnia, & Lingam, 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit activities against various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization in the influenza virus .

Result of Action

Compounds with similar structures have shown moderate antiproliferative activities against various cancer cells .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. Given its structural similarity to DNA and RNA, it could be studied for potential applications in cancer treatment . Additionally, its synthesis process could be optimized for better yield and regioselectivity .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Molecular Mechanism

The molecular mechanism of action of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOVFQXEIJHBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)